6-bromo-3-(pyridin-4-yl)-1H-indole
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Overview
Description
6-Bromo-3-(pyridin-4-yl)-1H-indole is a heterocyclic compound that features a bromine atom at the 6th position and a pyridin-4-yl group at the 3rd position of an indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a bromine atom and a pyridine ring into the indole structure can significantly alter its chemical properties and biological activities, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(pyridin-4-yl)-1H-indole typically involves the bromination of 3-(pyridin-4-yl)-1H-indole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the indole ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(pyridin-4-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones and other oxidized products.
Reduction: Formation of piperidine derivatives and reduced indole compounds.
Scientific Research Applications
6-Bromo-3-(pyridin-4-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in studies to investigate its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of organic electronic materials and as a precursor for the synthesis of functionalized indole derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-3-(pyridin-4-yl)-1H-indole depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby reducing the progression of the disease .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-(pyridin-3-yl)-1H-indole: Similar structure but with the pyridine ring at the 3rd position.
6-Bromo-3-(pyridin-2-yl)-1H-indole: Similar structure but with the pyridine ring at the 2nd position.
6-Bromo-3-(quinolin-4-yl)-1H-indole: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
6-Bromo-3-(pyridin-4-yl)-1H-indole is unique due to the specific positioning of the bromine atom and the pyridin-4-yl group, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions, while the pyridin-4-yl group can facilitate interactions with biological targets through hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C13H9BrN2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
6-bromo-3-pyridin-4-yl-1H-indole |
InChI |
InChI=1S/C13H9BrN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-8,16H |
InChI Key |
KLYDZCDPTMADJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C3=CC=NC=C3 |
Origin of Product |
United States |
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